molecular formula C7H6FNO2 B1442079 2-(6-Fluoropyridin-2-YL)acetic acid CAS No. 1000517-25-8

2-(6-Fluoropyridin-2-YL)acetic acid

Cat. No. B1442079
CAS RN: 1000517-25-8
M. Wt: 155.13 g/mol
InChI Key: SYOIOTYILFXTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Fluoropyridin-2-YL)acetic acid is a chemical compound with the molecular formula C7H6FNO2 and a molecular weight of 155.13 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for 2-(6-Fluoropyridin-2-YL)acetic acid is 1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) . This indicates that the molecule consists of a pyridine ring with a fluorine atom at the 6th position and an acetic acid group attached to the 2nd position of the ring .


Physical And Chemical Properties Analysis

2-(6-Fluoropyridin-2-YL)acetic acid is a solid substance at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Pharmaceutical Research

2-(6-Fluoropyridin-2-YL)acetic acid is utilized in the synthesis of various pharmaceutical compounds. Its fluorinated pyridine structure is beneficial in creating molecules with enhanced biological activity. The introduction of fluorine atoms into lead structures has been a common strategy to improve the physical, biological, and environmental properties of pharmaceuticals .

Agricultural Chemistry

This compound serves as a precursor in the development of agrochemicals. Fluorine atoms are often introduced into aromatic rings to create active ingredients for agricultural products. The presence of fluorine can lead to compounds with better efficacy and environmental profiles .

Radiopharmaceutical Synthesis

The fluorine atom in 2-(6-Fluoropyridin-2-YL)acetic acid can be substituted with radioactive fluorine-18, making it a potential candidate for the synthesis of imaging agents used in positron emission tomography (PET) scans for cancer and other diseases .

Material Science

In material science, this compound can be used to synthesize fluorinated polymers and co-polymers, which are known for their high resistance to solvents, acids, and bases, as well as their thermal stability .

Organic Synthesis

As a building block in organic synthesis, 2-(6-Fluoropyridin-2-YL)acetic acid is used to introduce fluoropyridine moieties into complex organic molecules. This can significantly alter the reactivity and electronic properties of the resulting compounds .

Chemical Research

Researchers use 2-(6-Fluoropyridin-2-YL)acetic acid to study the effects of fluorination on chemical reactions. It is a valuable compound for exploring new synthetic pathways and reaction mechanisms .

Environmental Science

In environmental science, the study of fluorinated compounds like 2-(6-Fluoropyridin-2-YL)acetic acid helps in understanding the behavior of organofluorines in the environment, including their stability and potential bioaccumulation .

Biochemistry

This compound is also used in biochemical research to investigate the interaction of fluorinated molecules with enzymes and other proteins. It can help in the design of enzyme inhibitors or modulators with specific properties .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-fluoropyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOIOTYILFXTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Fluoropyridin-2-YL)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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